Cas no 1804362-75-1 (Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)
Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C11H12F3IN2O3/c1-2-19-9(18)3-6-8(4-16)17-5-7(15)10(6)20-11(12,13)14/h5H,2-4,16H2,1H3
- InChI Key: LFSDYDBVYRPDLD-UHFFFAOYSA-N
- SMILES: IC1=CN=C(CN)C(=C1OC(F)(F)F)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 331
- XLogP3: 1.7
- Topological Polar Surface Area: 74.4
Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091823-1g |
Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate |
1804362-75-1 | 97% | 1g |
$1,534.70 | 2022-04-02 |
Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate
Comprehensive Overview of Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804362-75-1)
The compound Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804362-75-1) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethoxy and iodo substituents, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets with high specificity.
In recent years, the demand for fluorinated compounds and iodinated pyridines has surged, driven by their enhanced metabolic stability and bioavailability. Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate exemplifies these trends, as its trifluoromethoxy group is known to improve lipophilicity and membrane permeability. This property is critical in the development of CNS-targeting drugs, a hot topic in neuroscience and psychiatric research. Additionally, the iodo substituent offers opportunities for further functionalization via cross-coupling reactions, a technique widely explored in modern medicinal chemistry.
The synthesis of CAS No. 1804362-75-1 typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Its aminomethyl moiety provides a versatile handle for conjugation with other pharmacophores, making it a preferred choice for combinatorial chemistry libraries. Given the rising interest in fragment-based drug design, this compound’s modularity aligns perfectly with current industry needs. Moreover, its stability under physiological conditions has prompted investigations into its use as a probe molecule in biochemical assays.
From an environmental perspective, the trifluoromethoxy group in Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate has been scrutinized for its persistence in ecosystems. However, advances in green chemistry have enabled more sustainable synthetic routes, addressing concerns raised by regulatory bodies. This balance between efficacy and environmental impact is a recurring theme in discussions about fluorinated agrochemicals and pharmaceutical intermediates, reflecting broader societal priorities.
In the context of AI-driven drug discovery, compounds like CAS No. 1804362-75-1 are frequently analyzed for their binding affinities using machine learning models. The integration of computational tools with traditional synthetic methods has accelerated the identification of novel applications for such molecules. For instance, its potential as a kinase inhibitor scaffold has been explored in oncology research, a field where precision medicine is rapidly evolving.
Looking ahead, the versatility of Ethyl 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate ensures its relevance in cutting-edge research. Whether in the development of next-generation therapeutics or as a tool compound in mechanistic studies, its unique properties continue to inspire innovation. As the scientific community prioritizes targeted therapies and sustainable chemistry, this compound stands as a testament to the intersection of molecular design and practical application.
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